1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Description
“1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” is a chemical compound . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis Techniques : Research includes the development of efficient synthesis methods, such as the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method offers significant reductions in reaction times, providing a pathway to these compounds with high yield and regioselectivity (Machado et al., 2011).
Crystal Structure Determination : The determination of crystal structures of compounds is essential for understanding their physical and chemical properties. For example, the synthesis and crystallographic analysis of pyrazole derivatives have been carried out to unambiguously determine their structures through X-ray crystallography (Kumarasinghe et al., 2009).
Functionalization and Reactivity
- Functionalization Reactions : Studies on the functionalization reactions of pyrazole derivatives provide insights into their chemical reactivity and potential for further modification. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives via reactions with binucleophiles has been explored, highlighting the versatility of these compounds (Yıldırım et al., 2005).
Supramolecular Chemistry
- Supramolecular Assemblies : Research into the self-assembly and metal-directed assembly of carboxylic acid-functionalized pyrazoles reveals their potential in creating supramolecular structures. These studies investigate the formation of supramolecular polymers and metal-containing complexes, which have implications for materials science and nanotechnology (Kong et al., 2012).
Antibacterial Activities
- Antibacterial Properties : Derivatives of 1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities. Research in this area focuses on synthesizing new compounds from this class and testing their efficacy against various bacterial strains. Some derivatives have shown promising antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Bildirici et al., 2007).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-7-4-5-11(9(15)6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGLPZJTZFWPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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